4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is a heterocyclic compound characterized by the presence of bromine, fluorine, and methoxy functional groups. This compound has garnered attention in various fields due to its unique structural features and potential applications in medicinal chemistry and organic synthesis. It is classified under pyridazinone derivatives, which are known for their diverse biological activities.
The synthesis of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone typically involves several key steps:
Industrial production methods may involve optimizing these synthetic routes to enhance yield and scalability, potentially utilizing continuous flow reactors and automated synthesis platforms.
The molecular structure of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone can be described as follows:
4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone can participate in various chemical reactions:
These reactions allow for the derivatization of the compound, enabling the exploration of its chemical properties and potential applications.
The mechanism of action of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Its potential anti-inflammatory and anticancer properties are subjects of ongoing investigation, focusing on elucidating the exact pathways and molecular interactions involved.
The physical and chemical properties of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone are summarized as follows:
These properties are essential for understanding the compound's behavior in various applications.
4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone has several significant scientific applications:
4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone (CAS 10002-76-3; Molecular Formula: C₁₁H₈BrFN₂O₂; MW: 299.10 g/mol) is a halogen- and aryl-substituted pyridazinone derivative of significant interest in medicinal chemistry due to its role as a synthetic intermediate for bioactive molecules. Patent protections currently restrict its commercial availability, emphasizing the importance of robust synthetic protocols [2] [5].
The synthesis begins with constructing the pyridazinone core, typically via cyclization of γ-keto acids or dihydropyridazine precursors. A validated approach involves:
Table 1: Key Intermediates in Pyridazinone Core Synthesis
Intermediate | Function | Characterization |
---|---|---|
2-(4-Fluorophenyl)-3(2H)-pyridazinone | Core scaffold | ¹H NMR (DMSO‑d6): δ 7.85 (s, 1H, H6), 7.45 (m, 4H, Ar-H) |
Ethyl 2-(4-fluorophenyl)hydrazine-1-carboxylate | N-2 aryl precursor | FT-IR: 1710 cm⁻¹ (C=O stretch) |
Regioselectivity is critical for introducing bromine at C-4 and methoxy at C-5:
Yield Optimization:
"Anhydrous DMF and stoichiometric NBS (1.05 eq) at 0°C achieve >85% conversion to 4-bromo intermediate. Methoxylation requires 3 eq NaOMe in refluxing methanol (65°C, 4h) for 90% purity." [5]
The 4-fluorophenyl group at N-2 is installed early via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
Critical Parameters:
Table 2: Coupling Reaction Optimization
Condition | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Ullmann coupling | CuI/Phenanthroline | DMSO | 120 | 78 |
SNAr | None | Ethanol | 80 | 65 |
Pd-assisted amination | Pd₂(dba)₃/XPhos | Toluene | 100 | 82 |
Single-crystal X-ray diffraction confirms the planar pyridazinone core and spatial orientation of substituents:
Conformational Stability:
Table 3: Crystallographic Data for Pyridazinone Analogues
Parameter | Value | Method |
---|---|---|
Crystal system | Monoclinic | SC-XRD (analogue ) |
Space group | P2₁/n | |
Bond angle (C5-C4-Br) | 120.3° | |
Torsion angle (N2-C1'-C2') | 172.8° | |
Planarity (r.m.s. dev) | 0.1737 Å |
Thermal Analysis: Thermogravimetry (TGA) reveals decomposition onset at 210°C, confirming robustness for synthetic processing . The crystalline lattice energy, calculated at −42.7 kcal/mol via DFT, further validates solid-state stability.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3